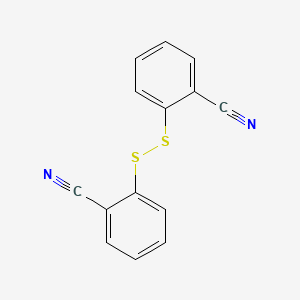![molecular formula C13H9NOS B1595296 3-[(Thien-2-yl)methylene]-2-indolinone CAS No. 62540-08-3](/img/structure/B1595296.png)
3-[(Thien-2-yl)methylene]-2-indolinone
概要
説明
“3-[(Thien-2-yl)methylene]-2-indolinone” is a synthetic organic compound that belongs to the family of indolinone derivatives. It has a molecular formula of C13H9NOS and a molecular weight of 227.28 g/mol .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the intramolecular cyclization of substituted 4-oxo-4-(het)aryl-2-(thiophen-2-ylamino)but-2-enoic acids in the presence of acetic or propionic anhydride has been used to afford a series of novel substituted 3-(thien-2-yl)iminofuran-2(3H)-ones .Molecular Structure Analysis
The molecular structure of “3-[(Thien-2-yl)methylene]-2-indolinone” includes a thien-2-yl group attached to an indolinone core via a methylene bridge .Physical And Chemical Properties Analysis
“3-[(Thien-2-yl)methylene]-2-indolinone” has a solubility of 104.3 mg/L in water at 25 ºC. It has a density of 1.4±0.1 g/cm3, a melting point of 176.28 ºC, a boiling point of 422.26 ºC (448.0±45.0 ºC at 760 mmHg), and a flash point of 224.8±28.7 ºC .科学的研究の応用
Organic Electronics Applications
Research into small push-pull chromophores has demonstrated that thieno[2,3-b]indole derivatives, akin to 3-[(Thien-2-yl)methylene]-2-indolinone, can be synthesized with high yields and possess significant potential in organic electronics. The study conducted by Baert et al. (2016) explored the synthesis, structure, and electronic properties of these molecules. The electrochemical, optical, and charge-transport properties of these compounds were investigated, revealing their potential for application in bilayer solar cells, which achieved a power conversion efficiency of 1% (Baert et al., 2016).
Antitumor Activity
Andreani et al. (2005) synthesized a new series of 3-[(5-imidazo[2,1-b]thiazolylmethylene)-2-indolinones, which demonstrated potential as antitumor agents. The compounds were evaluated at the National Cancer Institute, with two derivatives being reviewed for their antitumor efficacy. The study also delved into the compounds' mechanism of action, showing that they could inhibit cell cycle progression in colon adenocarcinoma cells, effectively blocking them in mitosis (Andreani et al., 2005).
Antimalarial Properties
Kumar et al. (2011) explored the design, synthesis, and evaluation of 3-methylene-substituted indolinones as antimalarials. These compounds displayed moderate inhibitory effects on the Plasmodium falciparum cysteine protease falcipain-2 and exhibited antiplasmodial activity against a chloroquine-resistant strain. The introduction of a 7-chloroquinoline moiety to the 3-methylene-substituted indolinone scaffold significantly enhanced antiplasmodial activity (Kumar et al., 2011).
Material Chemistry and Chemical Engineering
Thieno[3,2-b]indole derivatives have attracted significant attention due to their wide spectrum of biological activities and applications in material chemistry. A review by Pandey et al. (2022) highlighted the synthesis of thienoindole analogs, noting their antituberculosis, antitumor, antifungal, antibacterial properties, and their utility in material chemistry and chemical engineering. The review emphasizes ongoing efforts to develop more effective and environmentally friendly methods for preparing these compounds (Pandey et al., 2022).
Safety and Hazards
作用機序
Target of Action
It is known that indole derivatives, which include 3-[(thien-2-yl)methylene]-2-indolinone, bind with high affinity to multiple receptors . This suggests that the compound may interact with a variety of targets, contributing to its potential biological activities.
Mode of Action
Indole derivatives are known to interact with their targets through various mechanisms, leading to a range of biological activities . The compound’s interaction with its targets and the resulting changes would depend on the specific target and the biological context.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it is likely that the compound’s action would result in a variety of molecular and cellular effects.
特性
IUPAC Name |
3-(thiophen-2-ylmethylidene)-1H-indol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NOS/c15-13-11(8-9-4-3-7-16-9)10-5-1-2-6-12(10)14-13/h1-8H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMTIIBUDOBNABZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=CC=CS3)C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60309006 | |
| Record name | 3-[(Thien-2-yl)methylene]-2-indolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60309006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(Thien-2-yl)methylene]-2-indolinone | |
CAS RN |
62540-08-3 | |
| Record name | 3-[(Thien-2-yl)methylene]-2-indolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60309006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


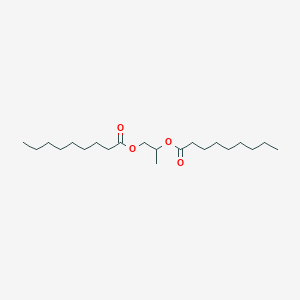
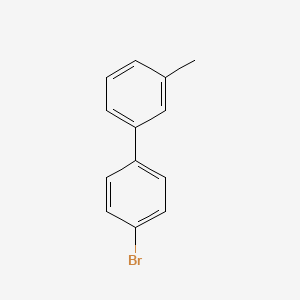
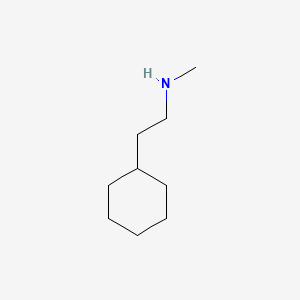
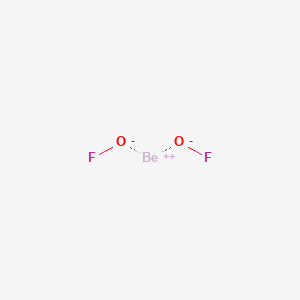
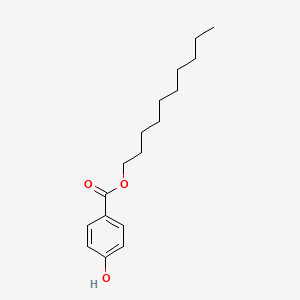
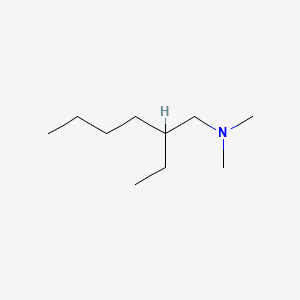

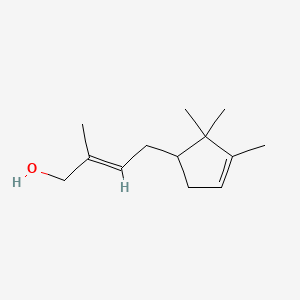
![Dinaphtho[2,3-b:2',3'-d]furan](/img/structure/B1595230.png)
![Spiro[bicyclo[3.2.0]hept-2-ene-6,2'-[1,3]dioxolane]](/img/structure/B1595231.png)



